2-Hydroxypromazine

Description

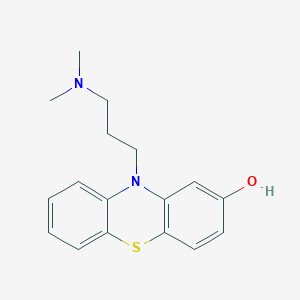

Structure

3D Structure

Properties

IUPAC Name |

10-[3-(dimethylamino)propyl]phenothiazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVFQWULFRMLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192507 | |

| Record name | 2-Hydroxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3926-64-5 | |

| Record name | 10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3926-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 2 Hydroxypromazine

Chemical Synthesis Pathways for 2-Hydroxypromazine

The deliberate chemical synthesis of this compound is crucial for obtaining pure standards for analytical and research purposes. Methodologies for its synthesis can be categorized into direct hydroxylation, synthesis from precursor compounds, and isotopic labeling for specialized research applications.

Direct hydroxylation of the phenothiazine (B1677639) ring system presents a straightforward approach to this compound. While specific literature detailing the direct hydroxylation of promazine (B1679182) to yield the 2-hydroxy derivative is not abundant, general methods for the hydroxylation of aromatic compounds can be applied. These methods often involve the use of powerful oxidizing agents or enzymatic systems. For instance, in vitro studies with rat liver preparations have demonstrated the hydroxylation of various pharmacologically active phenothiazine derivatives, including promazine, to their hydroxylated metabolites. It has been concluded that promazine is converted to 3-hydroxypromazine (B130020) in such systems, indicating the enzymatic machinery for phenothiazine hydroxylation exists and could potentially be adapted for the synthesis of the 2-hydroxy isomer oup.com.

A more common and controllable method for the synthesis of this compound involves the use of readily available phenothiazine precursors such as promazine and chlorpromazine (B137089). Although detailed, step-by-step synthetic procedures for the conversion of these specific precursors to this compound are not extensively documented in readily accessible literature, the general principles of aromatic substitution on the phenothiazine nucleus are well-established.

The synthesis of phenothiazine derivatives often involves the modification of the phenothiazine core. For instance, the synthesis of various substituted phenothiazines has been achieved by reacting a pre-formed phenothiazine nucleus with different side chains or by modifying existing substituents acs.org. In the case of synthesizing this compound from chlorpromazine, a plausible route would involve the nucleophilic substitution of the chlorine atom at the 2-position with a hydroxyl group. This could potentially be achieved under specific reaction conditions that favor hydroxylation over other potential side reactions.

Isotopic labeling is a vital technique for tracking the metabolic fate and reaction mechanisms of pharmaceutical compounds wikipedia.org. The synthesis of isotopically labeled this compound, for instance with deuterium (B1214612), would be invaluable for metabolic studies and as an internal standard in quantitative analysis.

A general approach to the synthesis of a deuterated version of this compound could be adapted from methodologies used for other phenothiazine derivatives. For example, a novel synthesis for deuterium-labeled cyamemazine, a related phenothiazine, has been reported acs.org. This synthesis involved the use of deuterated reagents to introduce the isotopic labels at specific positions on the molecule. A similar strategy could be envisioned for this compound, where a deuterated precursor is used in the synthesis, or a hydrogen-deuterium exchange reaction is performed on the final compound or a key intermediate. For instance, the propyl side chain could be labeled with deuterium by using a deuterated alkylating agent during the synthesis of the side chain, which is then attached to the phenothiazine nucleus.

Photochemical Generation of this compound from Phenothiazines

This compound is a notable photoproduct formed from the irradiation of other phenothiazines, particularly chlorpromazine and promazine. This photochemical generation is of significant interest due to its implications for the phototoxicity and photodegradation of these widely used drugs.

The use of laser irradiation has been a key technique in studying the photochemical pathways of phenothiazines. Specifically, laser flash photolysis with nanosecond pulses of light has been employed to study the photoionization of promazine and chlorpromazine rsc.org.

Research has shown that irradiation of chlorpromazine solutions with a 266 nm laser beam leads to the formation of a variety of photoproducts, including this compound nih.gov. The choice of wavelength is critical, as it needs to correspond to an absorption band of the parent phenothiazine to induce a photochemical reaction. For instance, the absorption spectrum of a promazine aqueous solution exhibits maxima in the UV range at 249 nm and 299 nm scbt.com. Irradiation at these wavelengths can lead to the degradation of the parent compound and the formation of new species.

The table below summarizes typical laser irradiation parameters used in the generation of photoproducts from phenothiazines.

| Parameter | Value | Reference |

| Laser Type | Nd:YAG | nih.gov |

| Wavelength | 266 nm | nih.gov |

| Pulse Duration | Not Specified | |

| Repetition Rate | Not Specified | |

| Solvent | Ultrapure Water | nih.gov |

The identification of this compound as a photoproduct of phenothiazine irradiation has been confirmed through various analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Studies on the laser irradiation of chlorpromazine have identified several photoproducts, with this compound being one of the major species formed alongside promazine and chlorpromazine sulfoxide nih.gov. The formation of these products indicates that dechlorination and hydroxylation are significant photochemical degradation pathways for chlorpromazine.

The following table lists some of the identified photoproducts from the irradiation of chlorpromazine.

| Precursor Compound | Irradiation Wavelength (nm) | Identified Photoproducts | Analytical Method |

| Chlorpromazine | 266 | Promazine, this compound, Chlorpromazine Sulfoxide | HPLC-MS |

| Promazine | 347.1 | Promazine cation radical, solvated electron | Laser Flash Photolysis |

Characterization of Photodegradation Pathways to this compound

Phenothiazine derivatives, including promazine, are known for their sensitivity to light, particularly UV radiation. researchgate.netmdpi.com The photodegradation process involves the absorption of light energy, leading to the formation of excited states and highly reactive intermediates such as free radicals. nih.gov For chlorine-containing phenothiazines like chlorpromazine, UV irradiation in aqueous solutions can lead to photoionization and the cleavage of the chlorine atom, which can be subsequently replaced by a hydroxyl group. nih.govmdpi.com A similar pathway is proposed for the formation of this compound from promazine, where photo-induced reactions lead to the hydroxylation of the phenothiazine ring. Studies on related compounds show that laser irradiation can induce molecular modifications, leading to the production of more polar derivatives, which would include hydroxylated species. researchgate.net The process is often complex, yielding a mixture of photoproducts. For instance, the irradiation of chlorpromazine can result in dozens of different photoproducts, with the primary ones often involving modifications to the phenothiazine ring system. nih.govresearchgate.net

Formation of this compound in Environmental Degradation Processes

The generation of this compound is not confined to laboratory settings but is a relevant process in environmental systems where promazine may be present as a contaminant. nih.gov

Oxidative reactions are central to the degradation of promazine and the formation of this compound. The process often begins with the formation of a semiquinone free radical or a cation radical on the phenothiazine nucleus. nih.govnih.gov This can be initiated by light or through chemical oxidation. Once formed, these radical intermediates are highly susceptible to nucleophilic attack. In an aqueous environment, water acts as a nucleophile, leading to the addition of a hydroxyl group to the aromatic ring—a hydroxylation reaction—to yield compounds like this compound. This oxidation can occur at the sulfur atom as well, leading to sulfoxides, but ring hydroxylation represents a key pathway for the formation of hydroxylated metabolites and degradants. mdpi.comnih.gov

Analogues and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

The synthesis and study of analogues and derivatives of this compound are crucial for understanding how specific structural features influence the molecule's chemical and biological properties. Structure-Activity Relationship (SAR) studies of phenothiazines indicate that modifications to the ring system and the side chain significantly impact their activity. gpatindia.com

Positional isomers, where the hydroxyl group is located at a different position on the phenothiazine ring, are important for SAR studies. For example, 3-Hydroxypromazine has been identified as a major metabolite of promazine in biological systems. nih.gov This compound, chemically named 10-(3-(Dimethylamino)propyl)-10H-phenothiazin-3-ol, is available commercially for research purposes, which facilitates its use in comparative studies against this compound. synzeal.com The study of such isomers helps to determine the importance of the hydroxyl group's position for receptor interaction and metabolic stability.

Table 1: Identified Metabolites and Degradation Products of Promazine and Related Phenothiazines

| Parent Compound | Derivative/Metabolite | Type of Transformation | Reference |

| Promazine | 3-Hydroxypromazine | Hydroxylation | nih.gov |

| Promazine | 3-Hydroxydesmonomethyl-promazine | Hydroxylation, N-Demethylation | nih.gov |

| Promazine | Promazine N-oxide | N-Oxidation | nih.gov |

| Promazine | Promazine Sulfoxide | S-Oxidation | nih.gov |

| Promazine | Promazine N-oxide sulfoxide | N-Oxidation, S-Oxidation | nih.gov |

| Acepromazine (B1664959) | 7-Hydroxyacetylpromazine | Hydroxylation | nih.gov |

| Acepromazine | 2-(1-hydroxyethyl)promazine sulfoxide | Side-chain oxidation, S-Oxidation | nih.gov |

| Chlorpromazine | Chlorpromazine Sulfoxide | S-Oxidation | mdpi.com |

| Chlorpromazine | Hydroxylated Chlorpromazine | Hydroxylation | mdpi.com |

Oxidation of the sulfur atom in the phenothiazine ring is a common metabolic and degradative pathway, leading to the formation of sulfoxides. nih.govnih.gov Promazine sulfoxide is a well-known metabolite and degradation product. nih.govresearchgate.net Further oxidation can also occur, and derivatives that are both hydroxylated and oxidized at the sulfur atom have been identified. An example is 2-(1-hydroxyethyl)promazine sulfoxide, a metabolite of the related compound acepromazine, which features both a hydroxyl group on the side chain and a sulfoxide group on the ring. nih.gov The synthesis and characterization of these oxidized derivatives are essential for SAR studies, as the introduction of the polar sulfoxide group can significantly alter the molecule's properties, including its solubility and ability to interact with biological targets. nih.gov

Advanced Analytical Methodologies for 2 Hydroxypromazine

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating 2-Hydroxypromazine from complex mixtures. Various methods have been developed to achieve high resolution and accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenothiazine (B1677639) metabolites like this compound due to its high resolving power and versatility. thermofisher.com Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.

Methodologies for related phenothiazines often involve a C18 column, which provides excellent separation for these types of compounds. iosrphr.orgnih.gov A typical mobile phase might consist of a mixture of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), and an organic modifier like methanol (B129727) or acetonitrile. iosrphr.orgfrancis-press.com The pH of the mobile phase can be adjusted to optimize the separation of different phenothiazine drugs and their metabolites. nih.gov Detection is frequently carried out using a UV detector, with the wavelength set to the absorption maximum of the analyte, often around 254 nm or 260 nm for phenothiazine derivatives. nih.govresearchgate.netresearchgate.net

Detailed research has demonstrated the successful application of HPLC for quantifying compounds like hydroxyproline (B1673980), a similarly functionalized molecule, in complex biological matrices. nih.govnih.govnih.gov These methods often achieve high sensitivity and reproducibility, with linear responses over a wide concentration range. nih.gov For instance, an HPLC method for hydroxyproline analysis reported a detection range of 0.40 to 36 micrograms with a linear response. nih.gov

Table 1: HPLC Parameters for Analysis of Related Phenothiazines

| Parameter | Details |

| Column | ODS C18 (250×4.6mm, 5µ) iosrphr.org |

| Mobile Phase | Ammonium acetate Buffer and Methanol (15:85) iosrphr.org |

| Flow Rate | 1.0 mL/min iosrphr.orgfrancis-press.com |

| Column Temperature | 20°C iosrphr.org |

| Detection Wavelength | 211 nm iosrphr.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOF/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for the identification and quantification of this compound, even at trace levels in complex biological matrices. lcms.cznih.gov This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. chromatographyonline.com

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then fragmented. nih.gov The resulting fragment ions are specific to the parent molecule, providing a high degree of confidence in identification. Multiple Reaction Monitoring (MRM) is a common mode of operation for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. mdpi.com

For instance, a method for the determination of acepromazine (B1664959) and its major metabolite, 2-(1-hydroxyethyl) promazine (B1679182) sulfoxide, in equine serum utilized full-scan LC-MS/MS analysis. thermofisher.com This approach allowed for the generation of extracted ion chromatograms by summing the intensities of the most abundant ions in the MS/MS spectra, leading to sensitive detection. thermofisher.com

Liquid Chromatography combined with Time-of-Flight Mass Spectrometry (LC-TOF/MS) is another powerful tool. It provides high-resolution and accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown metabolites. shimadzu.com.cn This is particularly useful in metabolomics studies for the comprehensive characterization of small molecules. hpst.cz

Table 2: LC-MS/MS Parameters for Analysis of a Promazine Metabolite

| Parameter | Details |

| Chromatography | UPLC with an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) nih.gov |

| Ionization Source | Electrospray Ionization (ESI) in positive and negative modes nih.gov |

| Mass Detection | Single quadrupole mass spectrometer nih.gov |

| Analysis Mode | Full Scan LC-MS/MS thermofisher.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple and cost-effective method for the qualitative and semi-quantitative analysis of this compound. farmaciajournal.comnih.gov It is particularly useful for screening and monitoring chemical reactions. scientificlabs.co.uk The separation is based on the differential partitioning of the compound between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase that moves up the plate by capillary action. farmaciajournal.com

For phenothiazines, various mobile phase systems have been tested to achieve optimal separation. A mixture of methanol and n-butanol (60:40) with 0.1 M NaBr has been identified as a suitable mobile phase for separating chlorpromazine (B137089), thioridazine, and levomepromazine (B1675116) on silica gel plates. farmaciajournal.com After development, the separated spots can be visualized under UV light or by using a visualizing reagent. nih.gov Densitometric analysis can then be used for quantification. researchgate.netnih.gov

A reversed-phase TLC technique has also been successfully used for the characterization of 26 phenothiazine drugs, demonstrating the versatility of this method. nih.gov

Table 3: TLC System for Separation of Phenothiazines

| Parameter | Details |

| Stationary Phase | TLC pre-coated silicagel F254 glass plates farmaciajournal.com |

| Mobile Phase | Methanol : n-butanol (60:40), with 0.1 M NaBr farmaciajournal.com |

| Detection | UV light or visualizing reagent nih.gov |

| Quantification | Densitometry researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.cominnovatechlabs.com For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability. This process involves chemically modifying the functional groups of the analyte.

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, typically by electron ionization (EI). msesupplies.com The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison with spectral libraries. innovatechlabs.com

GC-MS has been successfully applied to the analysis of other hydroxy-containing compounds in biological matrices after derivatization. For example, a validated GC-MS method for the analysis of hydroxyproline in rat femur involved the formation of N(O)-tert-butyldimethylsilyl derivatives. researchgate.net Single Ion Monitoring (SIM) mode can be used for quantification, providing high sensitivity and selectivity. thermofisher.comresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the structural features of this compound.

UV-Vis Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a valuable technique for the qualitative and quantitative analysis of compounds that absorb ultraviolet or visible light. amhsr.org The absorption of UV-Vis light is associated with the excitation of electrons in chromophores, which are specific functional groups within a molecule. mdpi.com

For phenothiazine derivatives, the UV-Vis spectrum is characterized by specific absorption bands. For instance, chlorpromazine exhibits absorption maxima at approximately 254 nm and 307 nm. researchgate.net The presence of a hydroxyl group in this compound would be expected to influence the position and intensity of these absorption bands.

Studies on the photoproducts of chlorpromazine have identified this compound as one of the resulting compounds, and changes in the UV-Vis spectra are indicative of the formation of such photoproducts. researchgate.net The technique can be used to monitor the progress of reactions involving this compound by observing changes in the absorption spectrum over time. amhsr.org

Table 4: UV-Vis Absorption Data for a Related Phenothiazine

| Compound | Wavelength Maximum (λmax) |

| Chlorpromazine | 254 nm, 307 nm researchgate.net |

Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic technique used for detecting and studying molecular structures. wikipedia.org The method involves exciting a molecule to a higher electronic state using laser light of a specific wavelength. The excited molecule then relaxes, emitting a photon at a longer wavelength, and this emitted fluorescence is detected. wikipedia.org The high intensity of laser sources allows for the detection of analytes at very low concentrations, making LIF a powerful tool in pharmaceutical and metabolic analysis. nih.govmdpi.com

In the context of phenothiazine metabolites, fluorescence is a characteristic property. moca.net.ua Research has shown that this compound can be identified as a photoproduct when its parent compound, chlorpromazine, is subjected to laser irradiation. mdpi.com In one study, a compound with a mass-to-charge ratio (m/z) corresponding to this compound was identified following the laser irradiation of a chlorpromazine solution. mdpi.comresearchgate.net This indicates that LIF can be employed not only for detection but also in studying the formation pathways of such metabolites. The fluorescence spectrum of this compound serves as a distinctive fingerprint for its identification. For instance, studies on irradiated chlorpromazine solutions have recorded specific fluorescence spectra attributed to the formation of this compound. researchgate.net

| Parameter | Value/Range | Reference |

| Excitation Wavelength (typical for phenothiazines) | 266 nm - 355 nm | moca.net.uamdpi.com |

| Emission Wavelength (observed for related photoproducts) | ~504 nm (bathochromic shift observed over time) | researchgate.net |

| Application | Detection and identification of this compound as a photoproduct/metabolite. | mdpi.com |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a well-established analytical technique for identifying functional groups within a molecule. rjptonline.org The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique infrared spectrum that provides a molecular fingerprint of the compound. mdpi.com FTIR has been widely applied to the structural characterization of phenothiazine derivatives. mdpi.comnih.gov

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. The presence of the hydroxyl (-OH) group on the phenothiazine ring is a key distinguishing feature. This would likely manifest as a broad absorption band in the 3200-3600 cm⁻¹ region. Other significant peaks would include those for the aromatic C-H stretching, C=C ring stretching of the phenothiazine nucleus, C-N stretching of the tertiary amine in the side chain, and C-S-C stretching of the thiazine (B8601807) ring. researchgate.net

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Ring Stretching | 1450 - 1600 |

| C-N (tertiary amine) | Stretching | 1000 - 1250 |

| C-O (hydroxyl) | Stretching | 1000 - 1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Implied for structural confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including drug metabolites. core.ac.uk The technique is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of each atom in a molecule. mdpi.com For a compound like this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial for unambiguous structural confirmation. researchgate.net

¹H NMR spectroscopy would be used to determine the number and connectivity of protons in the molecule. The introduction of a hydroxyl group onto the phenothiazine ring significantly alters the chemical shifts and splitting patterns of the aromatic protons compared to the parent compound, promazine. The specific position of the hydroxyl group at the C-2 position can be confirmed by analyzing the coupling patterns (e.g., ortho-, meta-, and para-coupling) of the remaining aromatic protons. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atom attached to the hydroxyl group (C-2) would exhibit a characteristic downfield shift due to the electronegativity of the oxygen atom. The chemical shifts of the other aromatic carbons would also be affected, providing further evidence for the substitution pattern. researchgate.net Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish direct and long-range correlations between protons and carbons, respectively, thereby confirming the complete molecular structure. hmdb.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound (in ppm) Note: These are estimated values based on data for promazine and related hydroxylated phenothiazines. Actual values may vary depending on the solvent and experimental conditions.

| Atom/Group | Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons | ¹H | 6.8 - 7.5 |

| Aliphatic Protons (side chain) | ¹H | 2.2 - 4.0 |

| N-Methyl Protons | ¹H | ~2.3 |

| Hydroxyl Proton | ¹H | Variable (typically 4.0 - 7.0, depends on solvent/concentration) |

| C-2 (Carbon with -OH) | ¹³C | 150 - 160 |

| Other Aromatic Carbons | ¹³C | 115 - 145 |

| Aliphatic Carbons (side chain) | ¹³C | 20 - 60 |

| N-Methyl Carbons | ¹³C | ~45 |

Scientific Focus: The Compound this compound

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the compound "this compound" according to the requested outline. Extensive searches have not yielded specific research findings on the enzymatic formation, photochemical reaction mechanisms, or stability of this particular isomer.

While the metabolism and photochemical reactivity of promazine and other phenothiazines are well-documented, the available research focuses on other metabolic pathways and resultant compounds. Key findings for related compounds include:

Metabolism of Promazine: Studies on the metabolism of promazine, the parent compound, have identified several major metabolites. In investigations involving human liver microsomes, the primary metabolic routes are 5-sulphoxidation and N-demethylation, catalyzed by Cytochrome P450 enzymes, particularly CYP1A2, CYP3A4, and CYP2C19. In studies conducted in horses, the major metabolites identified were 3-hydroxypromazine (B130020) and 3-hydroxydesmonomethyl-promazine. However, the formation of this compound as a metabolite is not documented in these key studies.

Photochemistry of Phenothiazines: Phenothiazines are known to be photoreactive. Upon exposure to UV radiation, they can form free radical intermediates, such as the promazinyl radical. This reactivity leads to the degradation of the parent compound and the formation of various photoproducts. While ring hydroxylation is a known photolytic transformation for some phenothiazines, specific evidence detailing the formation of this compound through this mechanism is not available.

Due to the strict requirement to focus solely on this compound and the absence of specific scientific data for this compound, it is not possible to provide an accurate and informative article covering the requested topics of its enzymatic hydroxylation, photochemical formation, and reactivity. The creation of such an article would necessitate speculation or the misapplication of data from other related, but chemically distinct, compounds, which would not meet the required standards of scientific accuracy.

Mechanistic Investigations of 2 Hydroxypromazine Formation and Reactivity

Reactivity and Stability Studies of 2-Hydroxypromazine in Various Matrices

Stability in Aqueous Solutions

The degradation of phenothiazines in aqueous solutions is often influenced by pH. Studies on promethazine (B1679618) have indicated that the rate of degradation can be significantly affected by the hydrogen ion concentration. For instance, the degradation of promethazine has been observed to increase with a rise in pH up to a value of 5, following first-order kinetics in an oxygen-saturated medium. This suggests that the stability of this compound is likely to be optimal in acidic conditions and may decrease as the solution becomes more alkaline. The presence of metal ions, such as copper (II) and iron (III), can also catalyze the degradation process.

Photodegradation is another crucial factor for phenothiazine (B1677639) derivatives. Exposure to ultraviolet (UV) radiation can lead to the formation of reactive free radicals from chlorinated phenothiazines like chlorpromazine (B137089). These radicals are capable of inducing damage to biological molecules. It is therefore plausible that this compound may also exhibit photosensitivity, leading to degradation upon exposure to light.

To illustrate the potential pH-dependent stability of a phenothiazine derivative, the following table presents hypothetical degradation data based on the known behavior of similar compounds.

| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |

| 3 | 25 | 200 | 0.0035 |

| 5 | 25 | 150 | 0.0046 |

| 7 | 25 | 100 | 0.0069 |

| 9 | 25 | 50 | 0.0139 |

| Note: This data is illustrative and based on the general behavior of phenothiazine derivatives. Specific values for this compound may vary. |

Interaction with Biological Components (e.g., proteins, DNA)

The interaction of metabolites with biological components such as proteins and nucleic acids is fundamental to understanding their physiological and toxicological profiles. As a phenothiazine derivative, this compound is expected to interact with various biological macromolecules.

Interaction with Proteins:

Phenothiazine neuroleptics are known to bind extensively to plasma proteins, with human serum albumin (HSA) and alpha 1-acid glycoprotein (B1211001) being the primary binding partners. This binding is a critical determinant of the drug's distribution, metabolism, and excretion. Studies on promethazine and its metabolites have demonstrated a high binding affinity for HSA, with the percentage of binding being over 80%. It is highly probable that this compound also exhibits significant binding to plasma proteins, which would influence its free concentration in the bloodstream and its availability to interact with other biological targets. The interaction is often hydrophobic in nature, involving the aromatic rings of the phenothiazine structure.

The following table provides representative binding affinities of some phenothiazine derivatives to Human Serum Albumin (HSA), which can serve as an estimate for the potential binding characteristics of this compound.

| Compound | Binding Constant (K) (M⁻¹) | Percentage Bound (%) | Primary Binding Site on HSA |

| Promethazine | 1.5 x 10⁵ | > 90 | Site I & II |

| Chlorpromazine | 2.0 x 10⁵ | > 90 | Site I & II |

| Trifluoperazine | 3.0 x 10⁵ | > 90 | Site I & II |

| Note: This data is based on published values for related phenothiazine compounds and is intended to be illustrative for this compound. |

Interaction with DNA:

The interaction of small molecules with DNA can have significant biological consequences, ranging from therapeutic effects to genotoxicity. While direct studies on the interaction of this compound with DNA are limited, research on related phenothiazines provides some indications. For instance, it has been reported that UV irradiation of chlorpromazine can generate reactive free radicals that possess DNA-damaging properties. This suggests a potential for photogenotoxicity if this compound is exposed to UV light, which could lead to interactions with DNA.

The mechanism of interaction for many planar aromatic molecules with DNA involves intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. Given the tricyclic aromatic structure of this compound, such an interaction mechanism is plausible. However, without specific experimental data, the precise nature and affinity of this interaction remain speculative.

Preclinical Research and Toxicological Assessment of 2 Hydroxypromazine

In Vitro Toxicity Studies

In vitro toxicity studies utilize cell cultures or isolated tissues to assess the potential harmful effects of a substance at the cellular level. These assays offer a controlled environment to investigate specific toxic mechanisms and endpoints.

Cytotoxicity Assays

Cytotoxicity assays are commonly employed in vitro endpoints used to predict the potential of a substance to damage or kill cells ub.edumdpi.com. These assays measure various indicators of cell health and viability, such as cell membrane integrity, metabolic activity, and enzyme release mdpi.combiostatus.commdpi.comchemsafetypro.com. Common methods include the MTT assay, which measures metabolic activity, and assays that quantify the release of enzymes like lactate (B86563) dehydrogenase (LDH) upon cell lysis mdpi.comchemsafetypro.comd-nb.info.

Studies evaluating the photoproducts of chlorpromazine (B137089), which include 2-Hydroxypromazine, have utilized cytotoxicity assays. These investigations have shown that the cytotoxic effects of chlorpromazine photoproducts can be dependent on both the dose and the duration of irradiation ub.edunih.gov. For instance, studies exposing human breast cancer cells (MCF-7) and healthy human breast cells (MCF-12A) to irradiated and non-irradiated chlorpromazine demonstrated dose- and irradiation time-dependent cytotoxicity nih.gov. While this compound is a component of these photoproduct mixtures, specific cytotoxicity data solely for this compound is not extensively detailed in the available search results.

Table 1: Common In Vitro Cytotoxicity Assays

| Assay Type | Measured Endpoint | Principle |

| MTT Assay | Metabolic activity | Reduction of a tetrazolium dye into a colored formazan (B1609692) product by viable cells. d-nb.info |

| LDH Release Assay | Cell membrane integrity | Measurement of lactate dehydrogenase released into the culture medium from damaged cells. mdpi.comchemsafetypro.com |

| Neutral Red Uptake (NRU) Assay | Lysosomal activity and cell viability | Uptake and accumulation of Neutral Red dye in the lysosomes of viable cells. d-nb.info |

Genotoxicity and Mutagenicity Screening

Genotoxicity refers to the ability of a chemical agent to damage genetic material (DNA), while mutagenicity is the induction of permanent transmissible changes in the genetic material d-nb.infoschc.orgtuvsud.comgentronix.co.uk. Genotoxicity and mutagenicity screening assays are crucial for identifying compounds that may pose a risk of causing mutations or contributing to carcinogenesis schc.orgeurofins.com.au.

A battery of in vitro tests is typically employed for genotoxicity screening, including the bacterial reverse mutation assay (Ames test) to detect gene mutations and mammalian cell assays (such as the micronucleus assay or chromosome aberration test) to detect chromosomal damage d-nb.infogentronix.co.ukeurofins.com.augentronix.co.ukresearchgate.net. The Ames test, for example, uses specific bacterial strains to identify chemicals that can cause mutations eurofins.com.augentronix.co.uk.

While the phototoxicity of chlorpromazine and its potential to induce photogenotoxicity have been documented, with this compound being identified as a significant photoproduct, detailed results of genotoxicity and mutagenicity screening specifically for isolated this compound are not prominently available in the provided search results researchgate.netnih.gov. The potential for chlorpromazine photoproducts to interact with DNA has been noted researchgate.net.

Table 2: Common In Vitro Genotoxicity and Mutagenicity Assays

| Assay Type | Measured Endpoint | Relevance |

| Bacterial Reverse Mutation Assay (Ames test) | Gene mutations | Detects substances that cause point mutations in bacterial DNA. eurofins.com.augentronix.co.uk |

| In Vitro Mammalian Cell Micronucleus Test | Chromosomal damage (micronuclei) | Detects agents that cause chromosomal breakage or loss in mammalian cells. gentronix.co.ukcriver.com |

| In Vitro Chromosome Aberration Test | Structural and numerical chromosome changes | Identifies chemicals that induce changes in chromosome structure or number. gentronix.co.uk |

In Vivo Preclinical Studies

In vivo preclinical studies involve administering the test substance to living organisms, typically animal models, to evaluate systemic toxicity, organ-specific effects, and dose-response relationships under more complex biological conditions nih.govgesi.de.

Acute Toxicity Studies

Acute toxicity studies assess the adverse effects that occur following a single exposure to a substance or multiple exposures within a short period, usually 24 hours nih.govuoanbar.edu.iqtjnpr.org. These studies help determine the immediate toxic potential of a compound and are often used to estimate the median lethal dose (LD50), which is the dose expected to cause mortality in 50% of the tested animal population tjnpr.orgmhmedical.comnc3rs.org.uk.

Acute toxicity tests can be conducted via various routes of administration, including oral, dermal, and inhalation, depending on the anticipated route of human exposure tjnpr.orgfda.gov. Observations in acute toxicity studies typically include monitoring for clinical signs of toxicity, behavioral changes, body weight, and mortality over a short observation period (e.g., 7 to 14 days) biostatus.comnih.gov.

Table 3: Typical Endpoints in Acute Toxicity Studies

| Endpoint | Observation/Measurement |

| Clinical Signs of Toxicity | Lethargy, tremors, salivation, convulsions, etc. nih.gov |

| Behavioral Changes | Altered activity levels, posture, coordination. nih.gov |

| Mortality | Number of animals that die at each dose. tjnpr.org |

| Body Weight | Measured before dosing and periodically thereafter. nih.gov |

| Gross Pathology (at necropsy) | Visual examination of organs and tissues for abnormalities. nih.gov |

Subchronic and Chronic Toxicity Assessments

Subchronic toxicity studies involve repeated exposure to a substance for a duration typically ranging from 28 days to 3 months (90 days) nih.govtjnpr.orgoecd.org. Chronic toxicity studies involve even longer exposure periods, usually 6 months to a year or more, and are designed to evaluate the effects of prolonged or repeated exposure nih.govtjnpr.orgilo.org. These studies are essential for identifying cumulative toxicity, delayed effects, and target organs nih.gov.

In both subchronic and chronic studies, animals are typically administered the test substance at several dose levels oecd.orgilo.org. Throughout the study period, comprehensive observations are made, including detailed clinical examinations, body weight measurements, and food and water consumption oecd.orgepa.gov. Hematological and biochemical parameters are assessed at intervals to detect potential effects on blood and organ function epa.gov. At the end of the study, a full necropsy is performed, followed by macroscopic and microscopic (histopathological) examination of organs and tissues to identify any treatment-related abnormalities nih.govoecd.orgepa.gov.

While the general methodologies for subchronic and chronic toxicity studies are well-established, specific comprehensive subchronic or chronic toxicity data focused exclusively on this compound were not found in the provided search results gentronix.co.uknih.govgesi.detjnpr.orgmhmedical.comoecd.orgilo.orgepa.govresearchgate.neteuropa.euexamine.com.

Table 4: Key Assessments in Subchronic and Chronic Toxicity Studies

| Assessment Area | Specific Evaluations |

| Clinical Observations | Daily monitoring for signs of toxicity, behavior, and general health. oecd.orgepa.gov |

| Body Weight | Weekly measurements to assess growth and overall health status. epa.gov |

| Food and Water Consumption | Recorded to evaluate potential effects on appetite and intake. oecd.org |

| Hematology | Analysis of blood parameters (e.g., red blood cell count, white blood cell count, hemoglobin). epa.gov |

| Clinical Biochemistry | Evaluation of blood chemistry parameters (e.g., liver enzymes, kidney function indicators). epa.gov |

| Urinalysis | Analysis of urine composition to assess kidney function. oecd.org |

| Organ Weights | Measurement of organ weights at necropsy. oecd.org |

| Gross Pathology | Macroscopic examination of organs and tissues at necropsy. nih.govoecd.org |

| Histopathology | Microscopic examination of stained tissue sections to identify cellular changes. nih.govoecd.org |

Target Organ Toxicity and Dose-Response Relationships

Target organ toxicity refers to the specific organs or organ systems that are adversely affected by exposure to a substance nih.govuoanbar.edu.iqepa.govexamine.com. Identifying target organs is a critical outcome of repeated-dose toxicity studies oecd.org. Dose-response relationships describe the quantitative relationship between the amount of exposure to a substance (the dose) and the observed effect (the response) nc3rs.org.ukhhs.gov. This fundamental principle in toxicology, often summarized by the phrase "the dose makes the poison," indicates that the magnitude of the effect is related to the amount of the substance received uoanbar.edu.iqnc3rs.org.uk.

Dose-response curves graphically represent this relationship, showing how the response changes with increasing doses tuvsud.comhhs.gov. These relationships help determine the dose at which no adverse effects are observed (No Observed Adverse Effect Level - NOAEL) or the lowest dose that causes an observable adverse effect (Lowest Observed Adverse Effect Level - LOAEL) oecd.orgresearchgate.net.

While general principles of target organ toxicity and dose-response relationships are well-documented in toxicological assessments, specific detailed information regarding the target organs of this compound toxicity or comprehensive dose-response data exclusively for this compound were not found in the provided search results. Studies on chlorpromazine photoproducts, which include this compound, have indicated dose-dependent effects in in vitro settings ub.edunih.gov.

Table 5: Key Aspects of Dose-Response Assessment

| Aspect | Description |

| Dose-Response Curve | Graphical representation of the relationship between dose and response. tuvsud.comhhs.gov |

| Threshold Dose | The dose below which no observable effect is detected. tuvsud.com |

| NOAEL | No Observed Adverse Effect Level: The highest dose at which no adverse effect is observed. oecd.orgresearchgate.net |

| LOAEL | Lowest Observed Adverse Effect Level: The lowest dose at which an adverse effect is observed. researchgate.net |

| Slope of the Curve | Reflects the sensitivity of the organism or system to the substance. tuvsud.com |

| Target Organ(s) | Specific organ(s) or organ system(s) where toxicity is manifested. nih.govuoanbar.edu.iqepa.govexamine.com |

Evaluation of Reversibility of Toxic Effects

Toxicokinetic Studies

Toxicokinetics describes how a chemical is handled by the body over time, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME) europa.euresearchgate.netsvarlifescience.com. It is a critical component in understanding toxicological responses by linking chemical exposure to internal tissue concentrations nih.gov. Toxicokinetic evaluations help relate chemical concentration or dose to observed toxicity and understand the mode of action europa.eu.

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

The ADME processes dictate the dynamic range of a chemical's concentration throughout the body over time altasciences.com. Absorption describes the entry of a substance into the bloodstream europa.euresearchgate.net. Distribution is the movement of the chemical from the blood into tissues, influenced by factors such as polarity, size, binding abilities, and the physiological state of the organism europa.eunih.govyoutube.com. Metabolism involves the biotransformation of the chemical into metabolites, primarily occurring in the liver through enzymatic reactions, often making the substance more hydrophilic for excretion europa.eunih.govyoutube.com. Excretion is the elimination of the chemical or its metabolites from the body, predominantly via the kidneys into urine, but also potentially through other routes like bile, feces, lungs, or skin nih.govyoutube.com.

While detailed ADME studies specifically on this compound were not found, it is known to be a degradation product of chlorpromazine researchgate.netnih.govnih.gov. Chlorpromazine, a related phenothiazine (B1677639), undergoes metabolism, and its degradation products, including hydroxylated forms like this compound, are part of its metabolic fate researchgate.netnih.govnih.gov. The ADME characteristics of parent compounds and their metabolites are often interconnected, and understanding the ADME of chlorpromazine provides context for the potential behavior of this compound in biological systems.

Correlation of Exposure with Toxicological Findings

Toxicokinetic studies aim to quantify systemic exposure and correlate it with toxicological findings researchgate.net. This correlation is fundamental in toxicology, often described as the dose-response relationship, where the degree of biological response is related to the amount of toxicant administered europa.eu. Measures of systemic exposure, such as the area under the concentration versus time curve (AUC) and peak concentration (Cmax), are derived from toxicokinetic data and serve as a basis for assessing safe exposure levels nih.gov. Regulatory guidance emphasizes the importance of evaluating systemic exposure in conjunction with dose level and its relationship to the time course of toxicity or adverse events nih.gov.

Specific data correlating exposure levels of this compound directly with observed toxicological effects were not detailed in the provided search results. However, the general principle of establishing dose-response relationships based on exposure metrics is a standard practice in toxicological assessment europa.eunih.gov.

Environmental Ecotoxicology

Environmental ecotoxicology assesses the potential for chemicals to cause adverse effects in ecological systems nih.gov. This includes evaluating toxicity to various organisms and understanding the chemical's fate and persistence in the environment researchgate.netup.pt.

Toxicity to Aquatic Organisms

The presence of pharmaceuticals and their metabolites in aquatic ecosystems is a concern due to potential risks to non-target aquatic organisms up.ptnih.gov. While acute toxicity from pharmaceuticals in aquatic environments is often considered unlikely except in cases of spills, chronic exposure can lead to toxic effects up.ptresearchgate.net. Studies on the toxicity of chemicals to aquatic organisms often involve acute toxicity assays (e.g., determining LC50 or EC50 values for fish, invertebrates, and algae) and chronic toxicity assessments industrialchemicals.gov.auwaterquality.gov.au.

Although this compound is a degradation product of chlorpromazine, and toxic effects of chlorpromazine and its degradation products on microorganisms in aqueous media have been reported, specific quantitative toxicity data (like LC50 or EC50 values) for this compound on various aquatic organisms were not found in the search results researchgate.netnih.govuva.es. However, predictions about the toxicity of chlorpromazine degradation products in aquatic ecosystems suggest that some may have toxicities similar to or even higher than the parent compound researchgate.netnih.gov.

Environmental Fate and Persistence

The environmental fate and persistence of a chemical describe how it is distributed, transformed, and removed from different environmental compartments (water, sediment, soil, air) epa.govorst.edu. Key properties influencing environmental fate include physical-chemical properties (melting point, boiling point, vapor pressure, water solubility, octanol-water partition coefficient), as well as rates of degradation processes like hydrolysis, photolysis, and biodegradation epa.govorst.edu. Persistence is often expressed in terms of half-life in different media orst.edu.

This compound has been identified as a predominant degradation product of chlorpromazine in river water, particularly in the early stages of degradation researchgate.netnih.govuva.es. This indicates that it can form in the aquatic environment. Chlorpromazine itself is considered strongly adsorbed on sediment, and degradation products retaining the promazine (B1679182) core also exhibit notable sorption capacity researchgate.netnih.govuva.es. The persistence of this compound in the environment would be influenced by various degradation pathways and its potential to sorb to sediments.

Environmental Fate and Persistence Data (Illustrative - based on related compounds/general principles)

While specific data for this compound is limited in the search results, the environmental fate of chemicals, particularly pharmaceuticals, involves several processes:

| Process | Description | Relevance to this compound (Inferred) |

| Biodegradation | Breakdown by microorganisms. | Can occur in wastewater treatment and natural waters. Biological decomposition can increase with retention time. up.pt |

| Photolysis | Degradation by sunlight. | Chlorpromazine degradation is promoted by sunlight researchgate.netnih.govuva.es. Hydroxylated products can also be subject to photolysis. researchgate.net |

| Hydrolysis | Reaction with water. | Can be a significant breakdown pathway in water, often mediated by pH. orst.edu |

| Sorption | Adsorption to solid phases like sediment or soil. | Related compounds (chlorpromazine) show strong sorption to sediment; products with the promazine core also sorb. researchgate.netnih.govuva.es |

| Volatilization | Transfer to the atmosphere. | Influenced by vapor pressure and Henry's law constant. epa.gov Data for this compound not found. |

The formation of this compound as a degradation product of chlorpromazine highlights its presence and potential persistence in aquatic environments, influenced by factors like sunlight exposure and sorption to sediment researchgate.netnih.govuva.es.

Future Research Directions and Translational Perspectives

Advanced Studies on Structure-Activity Relationships for Enhanced Efficacy

Advanced studies on the Structure-Activity Relationship (SAR) of 2-Hydroxypromazine are crucial for understanding how its chemical structure relates to its biological activities collaborativedrug.commonash.edu. By systematically modifying the structure of this compound, researchers can identify key functional groups and structural motifs that influence its potency, selectivity, and potential therapeutic effects. This can involve exploring modifications to the phenothiazine (B1677639) ring system, the hydroxyl group at the 2-position, and the dimethylaminopropyl side chain. Such studies can provide insights into optimizing its interaction with specific biological targets, potentially leading to enhanced efficacy for particular conditions. SAR studies are a fundamental concept in drug development, guiding modifications to improve properties like potency, selectivity, and metabolic stability monash.edu. While general principles of phenothiazine SAR are known, specific detailed SAR studies focused solely on this compound for various potential activities (beyond its role as a promazine (B1679182) metabolite) are areas for future exploration.

Development of this compound Derivatives with Improved Pharmacological Profiles

Building upon SAR studies, a significant future direction involves the development of this compound derivatives. The aim is to create novel compounds with improved pharmacological profiles, such as enhanced target specificity, reduced off-target effects, better pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potentially novel therapeutic activities. This could involve synthesizing analogs with different substituents or modifications based on the insights gained from SAR analysis. The development of derivatives is a common strategy in medicinal chemistry to optimize the properties of a lead compound mdpi.comspringerprofessional.de. Research has shown that modifying phenothiazine structures can yield compounds with altered or enhanced biological activities, including antimicrobial properties mdpi.com. For instance, laser irradiation of chlorpromazine (B137089), a related phenothiazine, can produce various photoproducts, including hydroxypromazine and hydroxypromazine sulfoxide, some of which exhibit antibacterial effects mdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov. This highlights the potential for structural modifications or alternative synthesis methods to yield active compounds.

Exploration of this compound's Role in Polypharmacy and Drug Interactions

Given that promazine and other phenothiazines are often used in patient populations who may be on multiple medications (polypharmacy), understanding the role of this compound in drug interactions is a critical future research area nih.govnih.govkemdiktisaintek.go.id. Investigations should focus on how this compound interacts with other commonly prescribed drugs, assessing potential pharmacokinetic and pharmacodynamic interactions. This includes studying its effects on drug-metabolizing enzymes and transporters, as well as the potential for synergistic or antagonistic effects when co-administered with other therapeutic agents. Research into polypharmacy and drug interactions is essential for patient safety and optimizing therapeutic outcomes, particularly in vulnerable populations nih.govnih.gov.

Integration of In Silico Modeling and Machine Learning in this compound Research

The integration of in silico modeling and machine learning techniques holds significant promise for accelerating research on this compound patheon.comresearchgate.netfrontiersin.orgfda.govmdpi.com. Computational approaches can be used to predict its physical and chemical properties, simulate its interactions with biological targets, screen virtual libraries of potential derivatives, and predict potential drug interactions or toxicity profiles patheon.comresearchgate.nettechnologynetworks.com. Machine learning algorithms can analyze large datasets from experimental studies to identify patterns and make predictions, guiding future experimental design and reducing the need for extensive in vitro and in vivo testing. In silico methods are increasingly used in drug discovery and development to streamline research and reduce costs patheon.comresearchgate.net.

Collaborative Research for Novel Therapeutic Applications of Phenothiazine Metabolites

Future research should involve collaborative efforts to explore novel therapeutic applications not only for this compound but also for other phenothiazine metabolites. This could involve partnerships between academic institutions, pharmaceutical companies, and research organizations to share data, resources, and expertise. Collaborative projects could focus on screening these metabolites for activity in various disease models, including neglected tropical diseases, infectious diseases, or different types of cancer, building on the known diverse pharmacological activities of the phenothiazine class mdpi.com. Identifying novel applications for existing drug metabolites could provide faster and more cost-effective avenues for drug repositioning.

Q & A

Q. How should researchers structure publications to highlight this compound’s novel findings without overinterpreting data?

- Methodology :

- Abstract Design : State hypotheses, methods, and key results (e.g., “this compound exhibits 5-HT-mediated anxiolytic effects at 10 mg/kg”) .

- Visualization : Create simplified figures (e.g., receptor binding heatmaps) adhering to journal guidelines (avoid compound numbers in graphics) .

- Ethical Reporting : Disclose limitations (e.g., “In vitro findings may not translate to human CNS exposure”) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.